molecular formula C12H12O4 B2720061 ethyl 3-hydroxy-2H-chromene-4-carboxylate CAS No. 80379-31-3

ethyl 3-hydroxy-2H-chromene-4-carboxylate

Cat. No.: B2720061
CAS No.: 80379-31-3
M. Wt: 220.224
InChI Key: DDXHXXBEFRUFHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2H-chromene-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lipase (Mucor miehei) in ionic liquids have been employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-2H-chromene-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2H-chromene-4-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2H-chromene-4-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 3-hydroxy-2H-chromene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXHXXBEFRUFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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